BenchChemオンラインストアへようこそ!

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Quinazoline synthesis Ester hydrolysis Positional isomer reactivity

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate (CAS 2639457-25-1, molecular formula C₁₁H₉ClN₂O₃, MW 252.65) is a bifunctional quinazolinone building block belonging to the 4-oxo-3,4-dihydroquinazoline family. The compound features a reactive chloromethyl electrophile at the 2-position and a methyl ester at the 6-position of the quinazoline core, a substitution pattern that distinguishes it from the 5-carboxylate (CAS 1140964-67-5) and 7-carboxylate (CAS 730949-68-5) positional isomers.

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
Cat. No. B13500375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(NC2=O)CCl
InChIInChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-8-7(4-6)10(15)14-9(5-12)13-8/h2-4H,5H2,1H3,(H,13,14,15)
InChIKeyXFVGYXHBLNISRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate: Compound Identity and Procurement-Relevant Classification


Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate (CAS 2639457-25-1, molecular formula C₁₁H₉ClN₂O₃, MW 252.65) is a bifunctional quinazolinone building block belonging to the 4-oxo-3,4-dihydroquinazoline family. The compound features a reactive chloromethyl electrophile at the 2-position and a methyl ester at the 6-position of the quinazoline core, a substitution pattern that distinguishes it from the 5-carboxylate (CAS 1140964-67-5) and 7-carboxylate (CAS 730949-68-5) positional isomers . Predicted physicochemical properties include water solubility of 0.49 g/L (ALOGPS), logP 1.78–1.83, and a strongest acidic pKa of 6.93 [1]. The compound is supplied as a research intermediate with typical purity of 95% and is utilized as a synthetic precursor in medicinal chemistry programs targeting kinase inhibition, antimicrobial development, and covalent inhibitor design .

Why Methyl 2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate Cannot Be Replaced by Positional Isomers or Des-ester Analogs


Substitution of this compound by its 5-carboxylate or 7-carboxylate positional isomers, or by the corresponding free carboxylic acid or des-ester 2-(chloromethyl)-4(3H)-quinazolinone (CAS 3817-05-8), is not functionally equivalent. Positional isomerism on the quinazoline core dictates both downstream derivatization chemistry and biological target engagement: the 6-position is a privileged substitution site for EGFR/HER2 tyrosine kinase inhibitor pharmacophores, as evidenced by the clinical success of lapatinib and poziotinib, which both elaborate their key side chains from the quinazoline C6 position [1]. Critically, the 6-carboxylate methyl ester exhibits marked resistance to hydrolysis compared to other positional isomers—a Chinese-language primary synthesis study reported that 6-methoxycarbonyl-2-chloromethyl-3-aryl-4-quinazolinone derivatives are extremely difficult to hydrolyze to the corresponding carboxylic acid [2]. This property creates both a synthetic handling advantage (stability during multi-step sequences) and a strategic limitation that must be accounted for in route design. The following quantitative evidence sections detail these differentiation points.

Quantitative Differentiation Evidence: Methyl 2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate vs. Closest Analogs


Hydrolysis Resistance of the 6-Carboxylate Methyl Ester vs. 5- and 7-Positional Isomers

A primary synthesis study by Hou et al. (2018) specifically investigated 6-methoxycarbonyl-2-chloromethyl-3-aryl-4-quinazolinone derivatives and reported that 'these quinazolinone derivatives are very difficult to hydrolyze to obtain the corresponding carboxylic acid' [1]. This observation stands in contrast to typical quinazoline methyl esters at the 5- and 7-positions, for which standard alkaline or acidic hydrolysis protocols are routinely employed in the patent literature [2]. The 6-position ester is sterically and electronically deactivated toward nucleophilic attack due to the adjacent C5–C6 ring position and the electron-withdrawing 4-oxo group in the pyrimidinone ring.

Quinazoline synthesis Ester hydrolysis Positional isomer reactivity Building block stability

Chloromethyl Electrophile Reactivity: Covalent Inhibition Potential Benchmarked Against a Validated Quinazoline-Based Irreversible Inhibitor

The 2-chloromethyl group on the quinazoline core is a latent alkylating electrophile capable of forming covalent adducts with enzyme active-site nucleophiles. Dempcy et al. (1991) demonstrated that 2-(chloromethyl)quinazoline-4,5,8(3H)-trione, a closely related 2-chloromethyl quinazoline derivative, rapidly and irreversibly inactivated human erythrocyte purine nucleoside phosphorylase (PNPase) by a first-order process with an inhibitor-to-enzyme stoichiometry of 150 [1]. The inactivation mechanism involves reductive addition at the quinone moiety followed by quinone methide generation, with the chloromethyl group serving as the leaving group that enables cross-linking of active-site glutamate residues. While this stoichiometry value is not directly transferable to the target compound, it establishes proof-of-concept that the 2-chloromethyl-quinazoline pharmacophore is competent for mechanism-based irreversible enzyme inhibition.

Covalent inhibitor Chloromethyl alkylating agent Purine nucleoside phosphorylase Irreversible enzyme inactivation

6-Position Privileged for EGFR/HER2 Dual Kinase Inhibition: Class-Level SAR Evidence

The 6-position of the quinazoline ring is a well-established attachment point for substituents that confer potent EGFR and HER2 tyrosine kinase inhibition. Ding et al. (2019) synthesized a series of novel 6-substituted quinazoline derivatives and evaluated their dual EGFR/HER2 enzyme inhibition. The most potent compound (5c) exhibited IC₅₀ values of 2.6 nM against EGFR kinase and 4.3 nM against HER2 kinase, with all compounds in the series demonstrating dual enzyme inhibition and cytotoxic activity on the MCF7 breast cancer cell line [1]. This is consistent with the clinical quinazoline-based EGFR/HER2 inhibitors lapatinib and poziotinib, both of which elaborate critical pharmacophoric elements from the C6 position. In contrast, 5-substituted and 7-substituted quinazoline derivatives are comparatively underexplored in the EGFR/HER2 inhibitor space, and the available SAR literature strongly favors 6-substitution for dual kinase potency [2]. The target compound's 6-carboxylate methyl ester provides a synthetic handle for installing diverse C6 substituents via amidation, reduction, or hydrolysis pathways.

EGFR inhibitor HER2 inhibitor Quinazoline kinase inhibitor 6-Substituted quinazoline SAR

Methyl Ester as a Protected Carboxyl Synthon: Synthetic Versatility vs. Free Carboxylic Acid Analogs

The methyl ester moiety at the 6-position serves as a protected carboxyl group that enables synthetic transformations incompatible with the free carboxylic acid. According to vendor technical documentation, the methyl ester can undergo hydrolysis to the carboxylic acid (MW 239 Da), amidation with diverse amines, or reduction to the corresponding alcohol . In contrast, the free carboxylic acid analog 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid has a molecular weight of 238.63 Da and exhibits different solubility and reactivity profiles that can complicate purification and coupling steps. The methyl ester offers enhanced organic solvent solubility (predicted logP 1.78–1.83) compared to the more polar carboxylate form [1], facilitating chromatographic purification and organic-phase reactions during multi-step synthesis.

Ester protection strategy Carboxylic acid building block Amide coupling Quinazoline derivatization

C6-Positional Carboxylate Activity in CysLT1 Receptor Antagonists: Position-Dependent Affinity

Structure-affinity relationship studies on carboxylated flavones derived from 2-(chloromethyl)quinazoline precursors revealed that the position of the carboxylate group is critical for CysLT1 receptor binding. The carboxyl group is optimal at the 8-position but tolerated at the 6-position, whereas only the 6-tetrazole (and not the 8-tetrazole) retains significant activity [1]. In this scaffold series, 6-carboxylated flavones with 3′-substitution displayed submicromolar CysLT1 affinity, while the 4′-substituted 6-carboxyflavones were essentially inactive. The most potent compounds exhibited CysLT1 receptor affinities of 10–30 nM, with functional IC₅₀ values ranging from 15 to 100 nM in guinea pig ileum contraction assays [1]. This demonstrates that the 6-carboxylate position, while not always optimal, is a functionally competent attachment point that yields biologically active ligands when the 8-position is synthetically inaccessible.

CysLT1 antagonist Carboxylated flavone Positional SAR Quinazoline-derived ligand

Predicted Physicochemical Profile: Solubility and logP Benchmarked Against Positional Isomers

Predicted physicochemical parameters for the target compound and its positional isomers are identical at the level of standard in silico prediction algorithms (ALOGPS, ChemAxon) because the molecular formula (C₁₁H₉ClN₂O₃) is shared across all three positional isomers (5-, 6-, and 7-carboxylate). The predicted water solubility is 0.49 g/L (logS = −2.7), logP = 1.78–1.83, and the strongest acidic pKa is 6.93, corresponding to the NH proton of the 4-oxo-dihydroquinazoline tautomer [1]. However, experimentally determined solubility, melting point, and chromatographic retention may differ across positional isomers due to differences in crystal packing, dipole moment orientation, and hydrogen-bonding networks—properties that are not captured by 2D fragment-based prediction tools. The 6-carboxylate isomer has a predicted polar surface area of 67.76 Ų and 3 rotatable bonds [1]. Vendors typically supply all three positional isomers at 95% purity, but the 6-isomer (CAS 2639457-25-1) is less commonly stocked than the 5-isomer (CAS 1140964-67-5), which may affect lead time and pricing .

Physicochemical properties Water solubility logP Positional isomer comparison

Validated Application Scenarios for Methyl 2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate


Synthesis of 6-Amido-Substituted Quinazoline EGFR/HER2 Kinase Inhibitors

The 6-carboxylate methyl ester serves as a direct precursor for amide bond formation with diverse amine fragments, generating 6-amido-quinazoline derivatives that have been validated as potent dual EGFR/HER2 inhibitors with IC₅₀ values in the low nanomolar range (benchmark: 2.6 nM EGFR, 4.3 nM HER2 for compound 5c) [1]. The chloromethyl group at the 2-position can be retained as a covalent warhead or substituted with anilines to generate 4-anilinoquinazoline scaffolds structurally related to lapatinib and poziotinib. This application directly leverages the 6-position substitution pattern that is privileged in kinase inhibitor SAR.

Covalent Inhibitor Design Exploiting the 2-Chloromethyl Electrophile

The 2-chloromethyl group provides a built-in electrophilic handle for irreversible enzyme inhibition, as demonstrated by the 2-(chloromethyl)quinazoline-4,5,8(3H)-trione scaffold which inactivates PNPase with an inhibitor-to-enzyme stoichiometry of 150 [2]. Researchers can elaborate the 6-ester position with target-directed recognition elements while preserving the chloromethyl warhead, enabling the design of covalent probes or inhibitors where both target engagement (via C6 substituents) and irreversible inactivation (via C2 chloromethyl) are simultaneously optimized.

CysLT1 Receptor Antagonist Scaffold Derivatization from Quinazoline Precursors

2-(Chloromethyl)quinazoline-derived 6-carboxylated flavones have demonstrated CysLT1 receptor affinities of 10–30 nM and functional IC₅₀ values of 15–100 nM in tissue-based assays [3]. The 6-carboxylate position is tolerated for receptor binding (optimal at 8-position), and the target compound provides a synthetic entry point for constructing the quinazoline-flavone hybrid scaffold. This application is particularly relevant for respiratory and inflammatory disease research programs targeting the cysteinyl leukotriene pathway.

Multi-Step Synthetic Routes Requiring Ester-Protected Carboxyl Intermediates

For synthetic sequences involving organometallic reagents, strong bases, or reductive conditions that are incompatible with free carboxylic acids, the methyl ester form provides essential protection. The demonstrated resistance of the 6-ester to hydrolysis [4] can be strategically exploited: the ester survives conditions that would deprotect or degrade 5- or 7-positional ester isomers, enabling chemoselective transformations elsewhere in the molecule before final ester deprotection under forcing conditions.

Quote Request

Request a Quote for Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.